molecular formula C8H4BrFO2 B1444626 5-Bromo-7-fluoroisobenzofuran-1(3H)-one CAS No. 1255208-34-4

5-Bromo-7-fluoroisobenzofuran-1(3H)-one

Cat. No. B1444626
M. Wt: 231.02 g/mol
InChI Key: QYTXUNOXSJLDGB-UHFFFAOYSA-N
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Patent
US09056859B2

Procedure details

To a flask charged with (3-bromo-5-fluorophenyl)methanol (360 mg, 1.8 mmol) and a stir bar was added added thallium trifluoroacetate (1.0 g, 1.8 mmol) and TFA (3.0 mL) at 0° C. The mixture was allowed to stir for 16 hours. LC showed no SM left at that point. The volatiles were removed under reduced pressure, and the residue was dissolved in DCM and concentrated twice to affect azeotropic removal of all TFA. After pumping the residue under high vacuum for 20 minutes, palladium chloride (31 mg, 0.18 mmol), lithium chloride (150 mg, 3.5 mmol), magnesium oxide (140 mg, 3.5 mmol), and MeOH (15 mL) were added to the flask. The mixture was treated under an atmosphere of CO for 2 hours. To this mixtue was added DCM and EtOAc to precipitate all the inorganic solids. The crude solution was filtered through a Celite® pad, and the filtrate was collected, adsorbed onto silica gel, and purified by silica gel chromatography. Removal of solvents gave rise to 5-bromo-7-fluoro-2-benzofuran-1(3H)-one. LC-MS (IE, m/z): 231 [M+1]+;
Quantity
360 mg
Type
reactant
Reaction Step One
Name
thallium trifluoroacetate
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
150 mg
Type
reactant
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Three
Name
palladium chloride
Quantity
31 mg
Type
catalyst
Reaction Step Three
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH2:9][OH:10])[CH:5]=[C:6]([F:8])[CH:7]=1.FC(F)(F)[C:13]([O-])=[O:14].[Tl+].C(O)(C(F)(F)F)=O.[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CCOC(C)=O.C(Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[C:6]([F:8])[C:5]2[C:13](=[O:14])[O:10][CH2:9][C:4]=2[CH:3]=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
Quantity
360 mg
Type
reactant
Smiles
BrC=1C=C(C=C(C1)F)CO
Step Two
Name
thallium trifluoroacetate
Quantity
1 g
Type
reactant
Smiles
FC(C(=O)[O-])(F)F.[Tl+]
Name
Quantity
3 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Step Three
Name
Quantity
150 mg
Type
reactant
Smiles
[Cl-].[Li+]
Name
Quantity
140 mg
Type
reactant
Smiles
[O-2].[Mg+2]
Name
palladium chloride
Quantity
31 mg
Type
catalyst
Smiles
[Pd](Cl)Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
to stir for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
left at that point
CUSTOM
Type
CUSTOM
Details
The volatiles were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in DCM
CONCENTRATION
Type
CONCENTRATION
Details
concentrated twice
CUSTOM
Type
CUSTOM
Details
removal of all TFA
CUSTOM
Type
CUSTOM
Details
for 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
The mixture was treated under an atmosphere of CO for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate all the inorganic solids
FILTRATION
Type
FILTRATION
Details
The crude solution was filtered through a Celite® pad
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
Removal of solvents

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC1=CC2=C(C(OC2)=O)C(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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